molecular formula C12H10O2 B13447782 3-(Hydroxymethyl)naphthalene-1-carbaldehyde

3-(Hydroxymethyl)naphthalene-1-carbaldehyde

Katalognummer: B13447782
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: VMQSVHIHLOVDRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hydroxymethyl)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H10O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxymethyl group (-CH2OH) and an aldehyde group (-CHO) attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde typically involves the functionalization of naphthalene derivatives. One common method is the formylation of 3-(Hydroxymethyl)naphthalene using reagents such as paraformaldehyde and a Lewis acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hydroxymethyl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-(Carboxymethyl)naphthalene-1-carbaldehyde.

    Reduction: 3-(Hydroxymethyl)naphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-(Hydroxymethyl)naphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for the preparation of functionalized naphthalene derivatives.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Hydroxymethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Naphthaldehyde: Similar structure but lacks the hydroxymethyl group.

    2-Naphthaldehyde: Aldehyde group positioned at the 2-position of the naphthalene ring.

    3-(Methoxymethyl)naphthalene-1-carbaldehyde: Contains a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)naphthalene-1-carbaldehyde is unique due to the presence of both hydroxymethyl and aldehyde functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Eigenschaften

Molekularformel

C12H10O2

Molekulargewicht

186.21 g/mol

IUPAC-Name

3-(hydroxymethyl)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6,8,13H,7H2

InChI-Schlüssel

VMQSVHIHLOVDRF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.